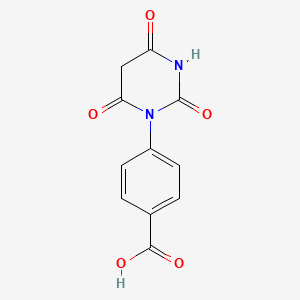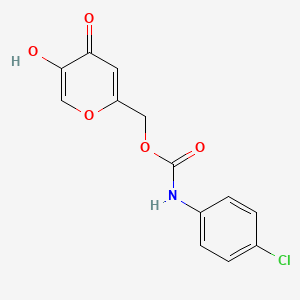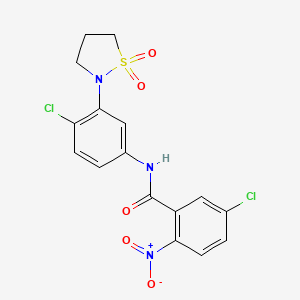
4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a tetrahydropyrimidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid typically involves the following steps:
Formation of the Tetrahydropyrimidinone Ring: This can be achieved through the cyclization of urea derivatives with appropriate diketones under acidic or basic conditions.
Attachment to Benzoic Acid: The tetrahydropyrimidinone ring can be linked to a benzoic acid derivative through a condensation reaction, often facilitated by coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups within the tetrahydropyrimidinone ring, potentially yielding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic ring of the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The tetrahydropyrimidinone ring is a common motif in many bioactive molecules.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their potential for forming stable, functionalized structures.
作用机制
The mechanism of action of 4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
相似化合物的比较
Similar Compounds
4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)phenol: Similar structure but with a phenol group instead of a benzoic acid moiety.
4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)aniline: Contains an aniline group instead of a benzoic acid moiety.
Uniqueness
4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid is unique due to the presence of both the benzoic acid and tetrahydropyrimidinone functionalities, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
属性
IUPAC Name |
4-(2,4,6-trioxo-1,3-diazinan-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c14-8-5-9(15)13(11(18)12-8)7-3-1-6(2-4-7)10(16)17/h1-4H,5H2,(H,16,17)(H,12,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYMCNSGBAFSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2497742.png)
![2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole](/img/structure/B2497744.png)
![ethyl 4-[2,5-dimethyl-3-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate](/img/structure/B2497747.png)
![2-cyclopropyl-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B2497748.png)







![N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide](/img/structure/B2497761.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2497762.png)

